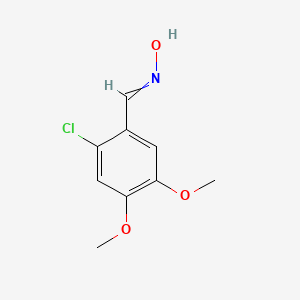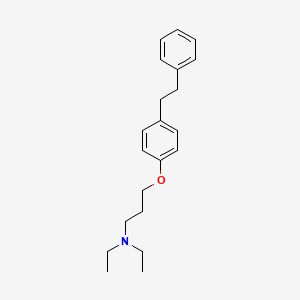
Myoparkil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myoparkil, with the chemical formula C21H29NO, is a compound known for its diverse applications in various scientific fields. It has a molecular weight of 311.469 and an exact mass of 311.2249 . This compound is recognized for its unique chemical structure and properties, making it a subject of interest in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Myoparkil involves several steps, starting with the preparation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and vary depending on the desired purity and yield. Commonly, organic solvents and catalysts are used to facilitate the reactions, ensuring optimal conditions for the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. These methods ensure consistent quality and high yield. The process typically involves the use of advanced purification techniques such as chromatography and crystallization to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: Myoparkil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Myoparkil has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
Mecanismo De Acción
The mechanism of action of Myoparkil involves its interaction with specific molecular targets within cells. It is known to modulate various biochemical pathways, including signal transduction and gene expression. This compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular activity and physiological responses.
Comparación Con Compuestos Similares
Myo-inositol: A stereoisomer of inositol, involved in various biological processes.
D-chiro-inositol: Another inositol isomer, known for its role in insulin signaling and hormonal regulation.
Comparison: Myoparkil is unique in its chemical structure and specific applications. While similar compounds like Myo-inositol and D-chiro-inositol share some biological functions, this compound’s distinct properties make it valuable for specialized research and industrial uses. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other related compounds.
Propiedades
Número CAS |
3734-63-2 |
|---|---|
Fórmula molecular |
C21H29NO |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
N,N-diethyl-3-[4-(2-phenylethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C21H29NO/c1-3-22(4-2)17-8-18-23-21-15-13-20(14-16-21)12-11-19-9-6-5-7-10-19/h5-7,9-10,13-16H,3-4,8,11-12,17-18H2,1-2H3 |
Clave InChI |
HXRPWNPBWOLFPN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCOC1=CC=C(C=C1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide]](/img/structure/B14169498.png)
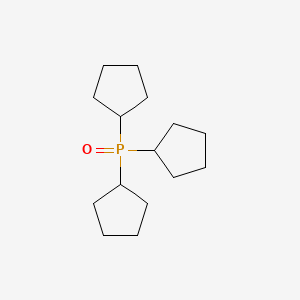
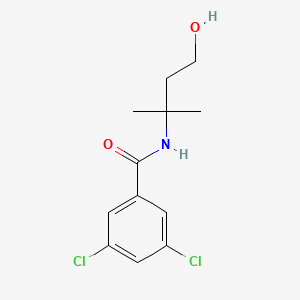
![[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B14169517.png)
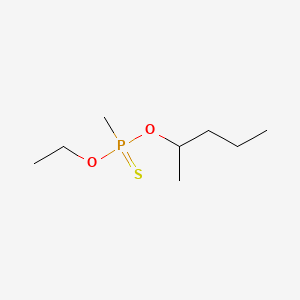
![N-(furan-2-ylmethyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14169524.png)
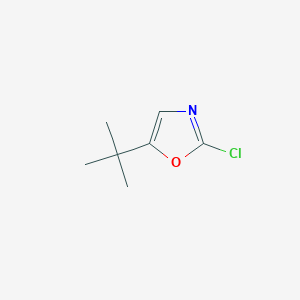

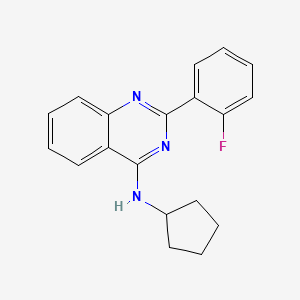
![2-Butenamide,N-[2,5-bis(trifluoromethyl)phenyl]-2-cyano-3-hydroxy-,(2Z)-](/img/structure/B14169538.png)
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine](/img/structure/B14169542.png)
